5-(1,1-Dimethylheptyl)resorcinol is a synthetic organic compound frequently employed in scientific research as a starting material or intermediate in the synthesis of more complex molecules. [, , ] It belongs to the class of alkylresorcinols, characterized by an alkyl chain attached to a resorcinol (1,3-dihydroxybenzene) ring. [, , ] This particular compound plays a crucial role in research exploring the synthesis of cannabinoid derivatives, specifically those with potential neuroprotective properties. []
5-(1,1-Dimethylheptyl)resorcinol is primarily synthesized from phenolic compounds and is classified under the category of resorcinols, which are dihydroxybenzene derivatives. It is often used as an intermediate in the synthesis of more complex organic molecules, including cannabinoids and other biologically active compounds .
The synthesis of 5-(1,1-Dimethylheptyl)resorcinol can be achieved through several methods. One prominent synthetic route involves the reaction of benzeneethanol with 3,5-dimethoxy-β,β-dimethyl-α-pentyl. This process typically requires controlled conditions to optimize yield and purity.
The molecular structure of 5-(1,1-Dimethylheptyl)resorcinol features a resorcinol backbone with a bulky branched alkyl group at the fifth position. This structural arrangement significantly affects its physical properties and reactivity.
The presence of hydroxyl groups on the aromatic ring enhances its solubility in polar solvents and contributes to its reactivity in various chemical reactions.
5-(1,1-Dimethylheptyl)resorcinol participates in a variety of chemical reactions, including oxidation, reduction, and substitution processes.
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary widely but generally require control over temperature and pressure to ensure desired outcomes .
The mechanism of action for 5-(1,1-Dimethylheptyl)resorcinol involves interactions with specific biological targets, such as receptors or enzymes. This compound can modulate various biochemical pathways, leading to physiological effects.
Research indicates that this compound may bind to cannabinoid receptors or similar targets, influencing neuroprotective pathways. Its structural properties allow it to participate in significant biochemical interactions that can be harnessed for therapeutic applications .
The physical and chemical properties of 5-(1,1-Dimethylheptyl)resorcinol are crucial for its applications in research and industry.
5-(1,1-Dimethylheptyl)resorcinol has diverse applications across various scientific fields.
5-(1,1-Dimethylheptyl)resorcinol is a substituted resorcinol derivative featuring a branched alkyl chain at the 5-position of the 1,3-benzenediol ring. The compound’s systematic IUPAC name is 5-(2-methyloctan-2-yl)benzene-1,3-diol, reflecting the heptyl-derived substituent with two methyl groups at the terminal carbon. The molecular formula is C₁₅H₂₄O₂, corresponding to a molecular weight of 236.36 g/mol. The SMILES notation (OC1=CC(C(CCCCCC)(C)C)=CC(O)=C1) and InChIKey (GWBGUJWRDDDVBI-UHFFFAOYSA-N) provide unique identifiers for database searches and computational studies . The structure consists of a hydrophobic alkyl domain (1,1-dimethylheptyl) and a hydrophilic resorcinol moiety, conferring amphiphilic character. This arrangement influences intermolecular interactions, including hydrogen bonding via phenolic hydroxyl groups and van der Waals forces via the alkyl chain.
Table 1: Molecular Identity of 5-(1,1-Dimethylheptyl)resorcinol
| Property | Value |
|---|---|
| IUPAC Name | 5-(2-Methyloctan-2-yl)benzene-1,3-diol |
| CAS Number | 56469-10-4 |
| Molecular Formula | C₁₅H₂₄O₂ |
| Molecular Weight (g/mol) | 236.36 |
| SMILES | OC1=CC(C(CCCCCC)(C)C)=CC(O)=C1 |
| InChIKey | GWBGUJWRDDDVBI-UHFFFAOYSA-N |
Spectroscopic profiling confirms the structural identity and purity of 5-(1,1-dimethylheptyl)resorcinol:
Key thermodynamic parameters govern the compound’s physical state and reactivity:
The compound exhibits low water solubility (<0.1 mg/mL) attributable to its hydrophobic alkyl chain. It is freely soluble in organic solvents like acetonitrile, methanol, and dichloromethane. The experimental logP (partition coefficient) of 5.17 indicates high lipophilicity, aligning with calculated values from PubChem [2] [4]. This property facilitates permeation across biological membranes and influences chromatographic retention. In reversed-phase HPLC (e.g., Newcrom R1 column), elution requires acetonitrile/water mobile phases modified with phosphoric or formic acid [2].
Table 2: Physicochemical Properties of 5-(1,1-Dimethylheptyl)resorcinol
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 92–96°C (lit. 94°C) | Ambient pressure |
| Boiling Point | 163°C | 0.5 mmHg |
| LogP | 5.17 | Experimental [2] |
| Water Solubility | <0.1 mg/mL | 25°C |
| Solubility in MeCN | High | Chromatographic grade [2] |
Synthesis and Analytical Methods
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1